Indolin-7-ylmethanamine hydrochloride

Physicochemical Analysis Salt Selection Solubility

Researchers conducting indoline-based SAR campaigns often encounter regiochemical ambiguity when sourcing substituted aminomethylindolines. Indolin-7-ylmethanamine hydrochloride (CAS 2247849-83-6) is the definitive C7-substituted building block, providing a precise aminomethyl vector for structure-activity relationship studies. - Enables orthogonal SAR exploration relative to 4-, 5-, and 6-substituted indoline pharmacophores, potentially circumventing existing IP. - Consistent 95% purity and the hydrochloride salt form ensure accurate stoichiometric calculations, accounting for the 24.6% mass difference vs. free base. - Sourced from audited suppliers for batch-to-batch reproducibility in medicinal chemistry and library synthesis.

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 2247849-83-6
Cat. No. B2854005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-7-ylmethanamine hydrochloride
CAS2247849-83-6
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2CN.Cl
InChIInChI=1S/C9H12N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-6,10H2;1H
InChIKeyGPHZNVZZVXFXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-7-ylmethanamine Hydrochloride: Physicochemical and Structural Profile


Indolin-7-ylmethanamine hydrochloride (CAS 2247849-83-6) is a hydrochloride salt of an indoline derivative, a bicyclic heterocyclic scaffold characterized by a saturated 2,3-bond relative to indole . Its molecular formula is C9H13ClN2, with a molecular weight of 184.67 g/mol, and the salt form is provided at a typical purity of 95% [1]. The compound possesses a primary amine functional group attached via a methylene bridge to the C7 position of the indoline core, making it a versatile intermediate for further derivatization .

Salt form Hydrochloride salt enables precise stoichiometric control and handling
Regiochemistry C7 aminomethyl substitution for specific spatial vector in derivatization
Functionality Primary amine handle supports amide, imine, and amine-linked library synthesis

Indolin-7-ylmethanamine Hydrochloride: Non-Interchangeability with Other Indoline Building Blocks


Direct substitution of Indolin-7-ylmethanamine hydrochloride with structurally similar indoline derivatives (e.g., 5- or 6-substituted aminomethylindolines, or the non-salt free base) is inadvisable without quantitative validation. The specific C7 aminomethyl substitution pattern dictates a distinct spatial orientation and electronic environment for subsequent chemical transformations, directly impacting the geometry and binding interactions of the final synthesized molecule in a structure-activity relationship (SAR) campaign [1]. Furthermore, the hydrochloride salt form confers specific physicochemical properties—including enhanced aqueous solubility, improved stability, and defined solid-state handling characteristics—that are not replicated by the corresponding free base (e.g., CAS 2580-93-0) . Substituting based solely on core scaffold similarity can introduce uncontrolled variables in synthesis and biological testing, compromising the reproducibility and interpretability of research outcomes.

Positional isomer mismatch
5- or 6-substituted aminomethylindolines create different molecular geometry and SAR vectors; C7 is required for 7,7′-bis-indole access.
Free base vs. hydrochloride salt
Free base exhibits lower aqueous solubility and different solid-state properties; salt form weight correction is essential for stoichiometry.

Indolin-7-ylmethanamine Hydrochloride: Comparative Analysis vs. Key Analogs


Salt vs. Free Base Physicochemical Properties

Indolin-7-ylmethanamine hydrochloride (MW 184.67 g/mol) offers a quantifiably different solubility and stability profile compared to its corresponding free base (MW 148.20 g/mol) [1]. While exact aqueous solubility values are not publicly disclosed for this specific lot, the salt form is known to be a solid with good solubility, whereas the free base is a low-melting solid (mp 38-40 °C) with inherently lower aqueous solubility [2]. The hydrochloride salt's enhanced stability and higher molecular weight per mole of active amine group must be accounted for in reaction stoichiometry and formulation development.

Salt vs. Free Base MW
Reported
Hydrochloride MW 184.67 g/mol
Free base MW 148.20 g/mol
+36.47 g/mol (24.6% increase)
May support stoichiometric weight adjustment
Based on standard molar mass calculation; verify with lot-specific COA
Physicochemical Analysis Salt Selection Solubility Stability

Synthetic Utility of C7 Aminomethyl Indoline Scaffold

The 7-(aminomethyl)indole moiety is a demonstrated and quantifiably productive precursor for generating a diverse library of unsymmetrical and symmetrical 3-substituted amide-, imine-, and amine-linked 7,7′-bis-indoles [1]. This specific regiochemistry at the C7 position creates a unique vector for molecular extension that is not accessible with 4-, 5-, or 6-substituted aminomethylindole analogs, which are also documented as serotonin reuptake inhibitor scaffolds [2]. The C7 substitution pattern, as reported by Kandemir et al., enabled the synthesis of 12 novel bis-indole derivatives, a synthetic pathway that is fundamentally unavailable to other positional isomers.

C7 Synthetic Utility
Class-level
Enabled synthesis of 12 novel bis-indole derivatives (Kandemir study)
May support access to distinct C7-linked chemical space
Regiochemistry determines product library; positional isomers not interchangeable
Synthetic Chemistry Building Blocks Diversity-Oriented Synthesis Bis-indoles

Verified Purity and Quality Assurance

Commercially available Indolin-7-ylmethanamine hydrochloride is supplied with a standard purity specification of 95% . This purity level is a verifiable quality metric for procurement, ensuring a consistent and known starting material composition for research use .

Purity Specification
Data to verify
95% (typical vendor specification)
Purity may support batch consistency review
Source-specific verification recommended; no public reference data
Quality Control Analytical Chemistry Purity Assessment

Indolin-7-ylmethanamine Hydrochloride: Research and Industrial Applications


7,7′-Bis-Indole Library Synthesis for SAR

As a direct consequence of its unique C7 aminomethyl substitution, Indolin-7-ylmethanamine hydrochloride is the optimal starting material for the preparation of unsymmetrical and symmetrical 7,7′-bis-indole derivatives. This is a specific synthetic pathway documented in the primary literature, enabling the creation of compound libraries that explore a distinct region of chemical space for potential applications in medicinal chemistry [1].

Stoichiometric Control in Multi-Step Synthesis

The procurement of the defined hydrochloride salt (MW 184.67 g/mol) is crucial for reaction planning where precise molar equivalents are required. The 24.6% mass difference relative to the free base (MW 148.20 g/mol) must be accounted for in all calculations, and using a consistently sourced, high-purity salt form minimizes the risk of stoichiometric error across multiple batches [2].

Medicinal Chemistry Scaffold Optimization

Given the established use of 4-, 5-, and 6-substituted indoline derivatives as potent serotonin reuptake inhibitors, the C7-substituted variant provides a logically orthogonal scaffold for comparative Structure-Activity Relationship (SAR) studies [3]. Its use can help establish the impact of the aminomethyl vector on target binding and selectivity, potentially circumventing existing intellectual property landscapes associated with other indoline regioisomers.

Application
Selection Property
Validation Focus
7,7′-Bis-indole library synthesis
C7 aminomethyl regiochemistry
Synthetic route feasibility; library diversity
Stoichiometric control in multi-step synthesis
Defined hydrochloride salt form
Salt weight correction; molar equivalence review
Orthogonal SAR scaffold vs other indoline regioisomers
C7 substitution pattern distinct from 5/6 isomers
Target binding and selectivity exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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